3-Methyl-2-[[2-(4-phenyltriazol-1-yl)acetyl]amino]butanoic acid
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Overview
Description
3-Methyl-2-[[2-(4-phenyltriazol-1-yl)acetyl]amino]butanoic acid is a synthetic organic compound characterized by its complex structure, which includes a triazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[[2-(4-phenyltriazol-1-yl)acetyl]amino]butanoic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Acetylation: The triazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Amidation: The acetylated triazole is reacted with 3-methyl-2-aminobutanoic acid under conditions that promote amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and acetylation steps, and large-scale peptide synthesizers for the amidation step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially yielding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Methyl-2-[[2-(4-phenyltriazol-1-yl)acetyl]amino]butanoic acid can be used as a building block for more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for constructing heterocyclic compounds.
Biology
The compound’s structure suggests potential biological activity, particularly as an enzyme inhibitor or receptor ligand. Research may focus on its interactions with proteins and nucleic acids, exploring its potential as a therapeutic agent.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The triazole ring is a common feature in many drugs, suggesting that this compound might exhibit useful bioactivity, such as antimicrobial or anticancer properties.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a precursor for functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Methyl-2-[[2-(4-phenyltriazol-1-yl)acetyl]amino]butanoic acid exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The triazole ring could interact with metal ions or other cofactors, altering the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-[[2-(4-phenyltriazol-1-yl)acetyl]amino]propanoic acid: Similar structure but with a propanoic acid backbone.
2-[[2-(4-phenyltriazol-1-yl)acetyl]amino]butanoic acid: Lacks the methyl group at the 3-position.
3-Methyl-2-[[2-(4-phenyltriazol-1-yl)acetyl]amino]pentanoic acid: Has an additional carbon in the backbone.
Uniqueness
The presence of both the triazole ring and the phenyl group in 3-Methyl-2-[[2-(4-phenyltriazol-1-yl)acetyl]amino]butanoic acid makes it unique compared to other similar compounds. This combination can confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-2-[[2-(4-phenyltriazol-1-yl)acetyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10(2)14(15(21)22)16-13(20)9-19-8-12(17-18-19)11-6-4-3-5-7-11/h3-8,10,14H,9H2,1-2H3,(H,16,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTCGWYHEQUQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CN1C=C(N=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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